molecular formula C17H15ClF3NO4S B2892616 Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 592471-09-5

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2892616
CAS No.: 592471-09-5
M. Wt: 421.82
InChI Key: DHEGWPQAHPFWCU-UHFFFAOYSA-N
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Description

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate is a complex organic compound characterized by its unique structural components

Mechanism of Action

Mode of Action

Based on its chemical structure, it can be inferred that it might undergo various chemical reactions such as nucleophilic substitution or oxidation . The presence of the sulfonyl and trifluoromethyl groups could potentially influence its reactivity and interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect its reactivity and interaction with its targets. Additionally, the compound’s stability could be influenced by factors such as light, heat, and moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate typically involves multiple steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]amine, which is then reacted with methyl chloroacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-Chloro-3-(trifluoromethyl)aniline
  • 4-Methylbenzenesulfonyl chloride

Uniqueness

Methyl N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycinate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both trifluoromethyl and sulfonyl groups enhances its stability and potential for diverse chemical transformations compared to similar compounds .

Properties

IUPAC Name

methyl 2-[4-chloro-N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClF3NO4S/c1-11-3-6-13(7-4-11)27(24,25)22(10-16(23)26-2)12-5-8-15(18)14(9-12)17(19,20)21/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEGWPQAHPFWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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